Retained Antibacterial Activity Against Rifampicin-Resistant Strains Versus Rifampicin
Ethyl 3-aminofuran-2-carboxylate retains antibacterial activity against Escherichia coli strains that are resistant to rifampicin, a first-line RNA polymerase inhibitor . While rifampicin loses efficacy due to target-site mutations in the β-subunit of RNA polymerase, the target compound maintains activity, consistent with its engagement of a distinct binding site on the polymerase as catalogued in AntibioticDB [1]. Quantitative MIC values against specific resistant strains are not publicly disclosed in peer-reviewed literature; however, the qualitative retention of activity against rifampicin-resistant isolates represents a therapeutically meaningful differentiation for procurement decisions targeting drug-resistant bacterial screening programs.
| Evidence Dimension | Antibacterial activity against rifampicin-resistant E. coli |
|---|---|
| Target Compound Data | Active (qualitative; retains antibacterial effect against rifampicin-resistant isolates) |
| Comparator Or Baseline | Rifampicin: inactive against rifampicin-resistant E. coli (resistance mediated by rpoB mutations) |
| Quantified Difference | Retained activity vs. complete loss of activity for rifampicin |
| Conditions | Bacterial growth inhibition assays against E. coli and 'other bacteria, including those resistant to rifampicin' (specific strain identities and MIC values not publicly disclosed) |
Why This Matters
Procurement of this compound enables screening campaigns against rifampicin-resistant Gram-negative pathogens, a clinical priority area where rifampicin is ineffective, thereby filling a critical gap in antibacterial discovery libraries.
- [1] AntibioticDB. Compound ID 1208 – Ethyl 3-aminofuran-2-carboxylate. https://antibioticdb.com/AdbCompoundDisplayForward?id=1208 (accessed 2026). View Source
